N-(2-(4-Bromobenzoyl)phenyl)acetamide
Description
N-(2-(4-Bromobenzoyl)phenyl)acetamide is a brominated aromatic acetamide derivative characterized by a benzoyl group substituted at the para-position with bromine, attached to a phenyl ring that is further linked to an acetamide moiety. Its synthesis typically involves multi-step reactions, including bromination, benzoylation, and acetylation, to achieve the target substituent arrangement .
Properties
Molecular Formula |
C15H12BrNO2 |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)17-14-5-3-2-4-13(14)15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,18) |
InChI Key |
VOAHDCWPOJBHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their molecular properties, and substituent differences:
Key Observations:
- Bromine Placement : Bromine at the para position (common in all analogs) contributes to electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in cross-coupling reactions .
- Functional Group Diversity: The Schiff base in N-{4-[(E)-(5-Bromo-2-hydroxybenzylidene)amino]phenyl}acetamide introduces a planar imine group, which may enhance chelation properties or fluorescence .
Physicochemical Properties
Bond Length and Crystallographic Data (from X-ray studies):
- N-(4-Bromophenyl)acetamide :
- This compound :
Solubility and Stability:
- Stability varies: N-(4-Bromophenyl)acetamide is stable at room temperature, while derivatives with labile groups (e.g., Schiff bases) require refrigeration (2–8°C) to prevent degradation .
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